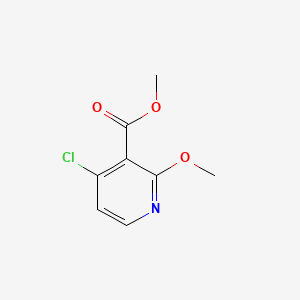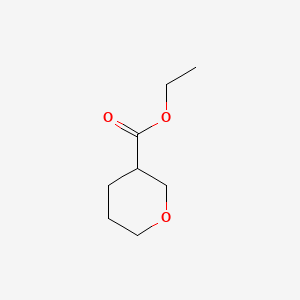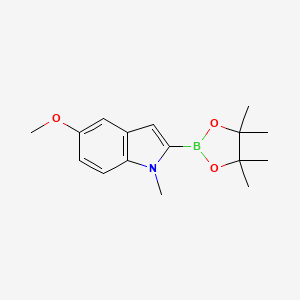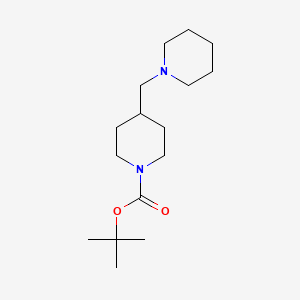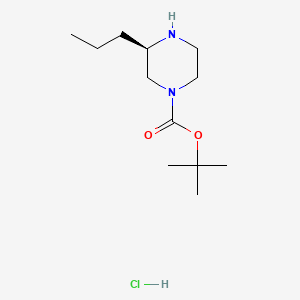
(2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride” is a chemical compound with the CAS Number: 1217446-43-9. It has a molecular weight of 280.75 and its molecular formula is C11H21ClN2O4 . It is stored in a dark place, under an inert atmosphere, at room temperature .
Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It’s important to note that the physical and chemical properties of a compound can greatly influence its behavior in different environments and its interactions with other substances.Aplicaciones Científicas De Investigación
Stereochemistry and Pharmacological Profile Improvement
Stereochemistry plays a crucial role in the pharmacological profile of compounds. Research on phenylpiracetam and its methyl derivative highlights the importance of stereochemistry in designing drugs with improved pharmacological profiles. The studies provide evidence of a direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers, suggesting that precise stereochemical control could be vital in maximizing the therapeutic efficacy of compounds including "(2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride" (Veinberg et al., 2015).
Synthetic Antioxidants and Environmental Impact
The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs) have been extensively studied. These compounds, used to retard oxidative reactions in various commercial products, share some functional similarities with "(2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride" in terms of their potential oxidative stability. Research indicates that SPAs can have endocrine-disrupting effects and may be carcinogenic, highlighting the need for careful consideration of the environmental and health impacts of related compounds (Liu & Mabury, 2020).
Catalytic Non-Enzymatic Kinetic Resolution
The catalytic non-enzymatic kinetic resolution (KR) of racemic compounds, including those with complex stereochemistry similar to "(2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride", is an important area in asymmetric synthesis. This approach, utilizing chiral catalysts, has gained popularity for its ability to provide high enantioselectivity and yield, offering insights into the potential synthetic applications of the compound (Pellissier, 2011).
Membrane Techniques for Compound Separation
Membrane techniques, such as pervaporation, have been explored for the separation of organic mixtures, including ethers and alcohols, which could be relevant for the purification processes of "(2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride". These studies provide a foundation for understanding how specific membrane materials and processes can be applied for the efficient separation of complex mixtures, enhancing the purity and performance of chemical compounds (Pulyalina et al., 2020).
Safety and Hazards
The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with it are P261, P305+P351+P338 , which provide advice on measures to take to minimize or prevent adverse effects resulting from exposure to the hazardous product or improper storage or handling of the hazardous product.
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;/h7-8H,5-6,12H2,1-4H3;1H/t7-,8+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYCQKLSGMAVQH-KZYPOYLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662557 |
Source


|
| Record name | 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217446-43-9 |
Source


|
| Record name | 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

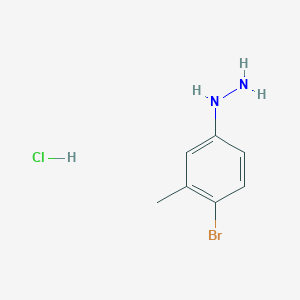



![Ethanone, 1-[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-](/img/structure/B595424.png)
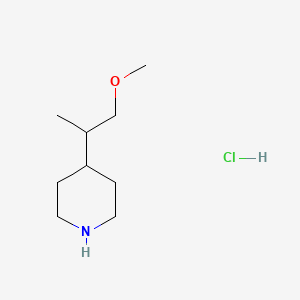
![Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate](/img/structure/B595428.png)
